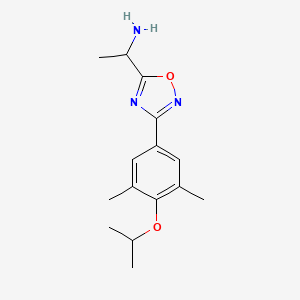

1-(3-(4-Isopropoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

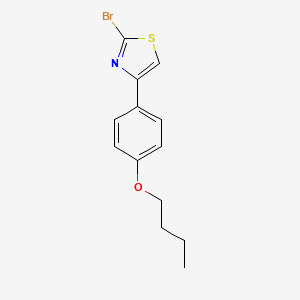

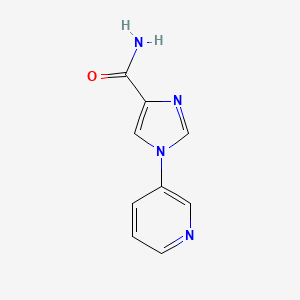

1-(3-(4-Isopropoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine ist eine synthetische organische Verbindung, die zur Klasse der Oxadiazole gehört. Oxadiazole sind heterocyclische Verbindungen, die ein Sauerstoff- und zwei Stickstoffatome in einem fünfgliedrigen Ring enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Ethanamingruppe aus, die an den Oxadiazolring gebunden ist, der weiter mit einer 4-Isopropoxy-3,5-dimethylphenylgruppe substituiert ist. Die einzigartige Struktur dieser Verbindung macht sie in verschiedenen Bereichen der wissenschaftlichen Forschung interessant.

Vorbereitungsmethoden

Die Synthese von 1-(3-(4-Isopropoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Der allgemeine Syntheseweg beinhaltet folgende Schritte:

Bildung des Oxadiazolrings: Der Oxadiazolring kann durch Cyclisierung geeigneter Hydrazide mit Carbonsäuren oder deren Derivaten unter sauren oder basischen Bedingungen synthetisiert werden.

Substitution mit der Ethanamingruppe: Die Ethanamingruppe kann durch nucleophile Substitutionsreaktionen eingeführt werden, bei denen der Oxadiazolring mit einem geeigneten Amin umgesetzt wird.

Einführung der 4-Isopropoxy-3,5-dimethylphenylgruppe:

Industrielle Produktionsmethoden können die Optimierung dieser Schritte zur Verbesserung der Ausbeute und Reinheit sowie die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen zur Steigerung der Effizienz der Synthese umfassen.

Analyse Chemischer Reaktionen

1-(3-(4-Isopropoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, bei denen die Ethanamingruppe zu entsprechenden Iminen oder Amiden oxidiert werden kann.

Reduktion: Reduktionsreaktionen können den Oxadiazolring in andere heterocyclische Strukturen wie Oxazole oder Thiazole umwandeln.

Substitution: Die Verbindung kann an nucleophilen oder elektrophile Substitutionsreaktionen teilnehmen, bei denen die Phenylgruppe oder der Oxadiazolring durch andere funktionelle Gruppen substituiert werden können.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

1-(3-(4-Isopropoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten wie antimikrobielle, antifungale und anticancer Eigenschaften untersucht.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, einschließlich ihrer Verwendung als Medikamentenkandidat für verschiedene Krankheiten.

Industrie: Sie wird aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und zu verschiedenen biologischen Effekten führen. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.

Wirkmechanismus

The mechanism of action of 1-(3-(4-Isopropoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-(3-(4-Isopropoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

1-(4-Isopropoxy-3,5-dimethylphenyl)ethanol: Diese Verbindung besitzt eine ähnliche Phenylgruppe, jedoch fehlen der Oxadiazolring und die Ethanamingruppe.

1-(4-Isopropoxy-3,5-dimethylphenyl)ethanon: Diese Verbindung besitzt eine ähnliche Phenylgruppe, enthält jedoch eine Ketongruppe anstelle des Oxadiazolrings und der Ethanamingruppe.

1-(4-Isopropoxy-3,5-dimethylphenyl)ethan: Diese Verbindung besitzt eine ähnliche Phenylgruppe, jedoch fehlen der Oxadiazolring und die Ethanamingruppe.

Die Einzigartigkeit von this compound liegt in der Kombination aus Oxadiazolring, Ethanamingruppe und substituierter Phenylgruppe, die ihr besondere chemische und biologische Eigenschaften verleiht.

Eigenschaften

Molekularformel |

C15H21N3O2 |

|---|---|

Molekulargewicht |

275.35 g/mol |

IUPAC-Name |

1-[3-(3,5-dimethyl-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine |

InChI |

InChI=1S/C15H21N3O2/c1-8(2)19-13-9(3)6-12(7-10(13)4)14-17-15(11(5)16)20-18-14/h6-8,11H,16H2,1-5H3 |

InChI-Schlüssel |

DSQXDRAAXHFUCA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1OC(C)C)C)C2=NOC(=N2)C(C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11790675.png)

![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)